molecular formula C24H22N2O3 B11136892 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B11136892
M. Wt: 386.4 g/mol
InChI Key: KRTNBVOFEWKFJU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a methoxyphenyl group, and a pyrazolyl group, making it a molecule of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the pyrazole ring.

    Attachment of the Benzyloxy Group: The benzyloxy group is typically introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the pyrazole ring may produce a dihydropyrazole derivative.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving aromatic hydroxylation and methoxylation. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests it may have activity against certain biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar in having a methoxy group attached to a benzene ring, but lacks the pyrazole and benzyloxy groups.

    Benzyl Alcohol: Contains a benzyloxy group but lacks the pyrazole and methoxyphenyl groups.

    2-Phenyl-5-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzyloxy and methoxyphenyl groups.

Uniqueness

5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. Its structural complexity also makes it a valuable molecule for studying structure-activity relationships in various fields of research.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H22N2O3/c1-16-23(18-8-10-19(28-2)11-9-18)24(26-25-16)21-13-12-20(14-22(21)27)29-15-17-6-4-3-5-7-17/h3-14,27H,15H2,1-2H3,(H,25,26)

InChI Key

KRTNBVOFEWKFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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